9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Overview
Description
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . It is a solid compound that is typically stored at room temperature. This compound is known for its unique structure, which includes a dibenzo-oxepino-pyrrolone core, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
2,3-Dihydro-1-oxo Asenapine, also known as 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one or 5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, is an atypical antipsychotic that primarily targets serotonin (5HT2A) and dopamine (D2) receptors . It exhibits more potent activity with serotonin receptors than dopamine .
Mode of Action
Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by natural neurotransmitters . This antagonism has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains .
Biochemical Pathways
The antagonistic action of asenapine on serotonin and dopamine receptors disrupts the normal functioning of these neurotransmitter systems. This disruption can affect various biochemical pathways in the brain, leading to changes in mood, cognition, and behavior .
Pharmacokinetics
Asenapine is rapidly absorbed when administered sublingually . The compound is metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . It is excreted in the urine (~50%) and feces (~40%) . The time to peak concentration for sublingual administration is 0.5 to 1.5 hours , and the terminal half-life is approximately 24 hours .
Preparation Methods
The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one can be compared with other similar compounds, such as:
11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,36,7]oxepino[4,5-c]pyrrol-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,36,7]oxepino[4,5-c]pyrrole: This compound has a similar core structure but differs in its hydrogenation state.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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